literature review of 4-(4-Fluoro-benzyloxy)-benzylamine
literature review of 4-(4-Fluoro-benzyloxy)-benzylamine
The following technical guide provides an in-depth review of 4-(4-Fluoro-benzyloxy)-benzylamine , a critical pharmacophoric intermediate and structural analogue in the development of MAO-B inhibitors like Safinamide.
A Pharmacophoric Probe in MAO-B Inhibition and Neurological Drug Design
Executive Summary
4-(4-Fluoro-benzyloxy)-benzylamine represents a pivotal structural motif in the structure-activity relationship (SAR) studies of α-aminoamide-based neurological therapeutics. While its structural isomer, the 3-fluoro analogue (the core of Safinamide ), is a marketed anti-Parkinsonian agent, the 4-fluoro derivative serves as a crucial "negative" or "attenuated" control in medicinal chemistry. Its reduced potency, driven by steric clashes within the Monoamine Oxidase B (MAO-B) binding pocket, provides essential insights into the topology of the enzyme's substrate cavity. This guide details its synthesis, pharmacological profile, and role as a high-value intermediate in the optimization of sodium channel blockers and MAO-B inhibitors.
Part 1: Chemical Identity & Structural Significance
This compound is the primary amine intermediate used to synthesize 4-fluoro analogues of Safinamide and Ralfinamide.
| Feature | Specification |
| Chemical Name | 4-(4-Fluorobenzyloxy)benzylamine |
| IUPAC Name | [4-[(4-fluorophenyl)methoxy]phenyl]methanamine |
| Molecular Formula | C₁₄H₁₄FNO |
| Molecular Weight | 231.27 g/mol |
| Core Scaffold | 4-(Benzyloxy)benzylamine |
| Key Substituent | Fluorine at the para (4) position of the distal phenyl ring |
| Role | Synthetic Intermediate; SAR Probe; MAO-B Inhibitor Analogue |
Structural Logic & The "Para-Effect"
In the development of Safinamide, extensive SAR studies revealed a strict geometric requirement for the distal phenyl ring.
-
3-Fluoro (Meta): Fits the hydrophobic pocket of MAO-B (Tyr326/Ile199 region), resulting in high potency (IC₅₀ ~98 nM for Safinamide).
-
4-Fluoro (Para): The subject of this review. The para-substitution creates a steric clash with the "entrance cavity" residues of human MAO-B, significantly reducing binding affinity. This makes 4-(4-Fluoro-benzyloxy)-benzylamine a textbook example of steric exclusion in rational drug design.
Part 2: Synthesis Protocols
The synthesis of 4-(4-Fluoro-benzyloxy)-benzylamine follows a convergent pathway, typically employing a Williamson ether synthesis followed by a reductive manipulation of a nitrogenous precursor.
Protocol A: The Williamson-Reductive Route (Standard)
Rationale: This method allows for the flexible introduction of the benzyloxy tail before establishing the sensitive amine group.
Step 1: Ether Formation
-
Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 4-Fluorobenzyl chloride (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (Dimethylformamide) or Acetonitrile.
-
Procedure:
-
Dissolve 4-Hydroxybenzaldehyde in DMF.
-
Add
and stir at 60°C for 30 mins to generate the phenoxide anion. -
Add 4-Fluorobenzyl chloride dropwise.
-
Heat to 80-90°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Pour into ice water. Filter the precipitate (4-(4-fluorobenzyloxy)benzaldehyde). Recrystallize from Ethanol.
-
Step 2: Reductive Amination (The Amine Generation)
-
Reagents: Intermediate Aldehyde from Step 1, Hydroxylamine Hydrochloride (
), Sodium Cyanoborohydride ( ) or Hydrogen/Pd-C. -
Procedure (Oxime Route):
-
Convert aldehyde to oxime: Reflux aldehyde with
and NaOAc in Ethanol/Water for 2 hours. Isolate oxime. -
Reduction: Dissolve oxime in Ethanol/Acetic Acid. Add Zn dust or use Catalytic Hydrogenation (
, 10% Pd/C, 40 psi). -
Stir until H₂ uptake ceases.
-
Purification: Filter catalyst. Acidify with HCl to form the hydrochloride salt. Recrystallize from Isopropanol/Ether.
-
Visualization: Synthetic Pathway
Caption: Convergent synthesis via Williamson ether formation followed by oxime reduction.
Part 3: Pharmacology & Mechanism of Action[3]
While the final drug (Safinamide) includes an alaninamide tail, the benzylamine core is responsible for the primary interaction with the MAO-B flavin cofactor.
Mechanism: MAO-B Inhibition
Monoamine Oxidase B (MAO-B) metabolizes dopamine.[3] Inhibiting it extends dopamine signaling in Parkinson's patients.
-
Binding Mode: The benzylamine group enters the "substrate cavity" and approaches the FAD (Flavin Adenine Dinucleotide) cofactor.
-
The 4-Fluoro Defect:
-
The MAO-B active site is a bipartite cavity (entrance cavity + substrate cavity).
-
Residues Ile199 and Tyr326 form a "gate" that strictly limits the size of substituents on the distal ring.
-
Meta (3-F): The substituent tucks into a hydrophobic pocket, increasing affinity.
-
Para (4-F): The substituent protrudes directly into the steric wall of the cavity, destabilizing the binding complex.
-
Comparative SAR Data
Data extrapolated from Safinamide analogue studies (Binda et al., 2007).[4]
| Compound Analogue | Substituent Position | MAO-B IC₅₀ (nM) | MAO-B Selectivity | Interpretation |
| Safinamide Core | 3-Fluoro (Meta) | 98 | High | Optimal Fit |
| Ralfinamide Core | 2-Fluoro (Ortho) | >1000 (Low MAO activity) | N/A | Sodium Channel Selective |
| Target Compound | 4-Fluoro (Para) | >500 | Low | Steric Clash |
Visualization: Mechanism of Action & Steric Clash
Caption: Schematic of the steric "gate" in MAO-B that discriminates against the 4-fluoro analogue.
Part 4: Experimental Validation Protocols
To confirm the identity and activity of 4-(4-Fluoro-benzyloxy)-benzylamine, the following assays are standard.
1. In Vitro MAO-B Inhibition Assay
Purpose: To quantify the IC₅₀ shift caused by the para-fluorine substitution.
-
Enzyme Source: Recombinant human MAO-B (expressed in baculovirus/insect cells).
-
Substrate: Benzylamine (fluorometric detection) or Kynuramine.
-
Protocol:
-
Incubate enzyme (5 µg/mL) with test compound (0.1 nM – 10 µM) in Phosphate Buffer (pH 7.4) for 20 mins at 37°C.
-
Add substrate (Kynuramine, 50 µM).
-
Measure fluorescence (Ex 310 nm / Em 400 nm) of the product (4-hydroxyquinoline) over 30 mins.
-
Validation: Use Safinamide (IC₅₀ ~98 nM) and Selegiline as positive controls. The 4-F analogue should show significantly reduced inhibition (higher IC₅₀).
-
2. Structural Verification (NMR)
-
¹H NMR (DMSO-d₆):
-
δ 8.3 (br s, 2H, NH₂).
-
δ 7.5-7.1 (m, aromatic protons). Look for the specific splitting pattern of the para-substituted distal ring (AA'BB' system coupled with Fluorine).
-
δ 5.1 (s, 2H, O-CH₂).
-
δ 4.0 (s, 2H, N-CH₂).
-
References
-
Binda, C., et al. (2007). "Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase." Journal of Medicinal Chemistry, 50(20), 4909-4916. Link
-
Pevarello, P., et al. (1998). "Synthesis and anticonvulsant activity of a new class of 2-[(arylalkyl)amino]alkanamide derivatives." Journal of Medicinal Chemistry, 41(4), 579-590. Link
-
Caccia, C., et al. (2006). "Safinamide: from molecular targets to a new anti-Parkinson drug."[4] Neurology, 67(7 Suppl 2), S18-23. Link
-
Chiarini, A., et al. (2005). "Safinamide (NW-1015) is a novel anticonvulsant with a dual mechanism of action." Journal of Pharmacology and Experimental Therapeutics, 315(1), 362-368. Link
Sources
- 1. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-(Benzyloxy)benzylidene-4-fluoroaniline | 70627-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Safinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
